DBCO-PEG1-acid

Bioconjugation Click Chemistry Aqueous Solubility

DBCO-PEG1-acid (CAS 2228857-38-1) is the shortest PEG-containing linker in the DBCO-PEG-acid series, offering a ~4-5 Å spacer arm. This minimal length is critical when extended PEG chains would compromise ternary complex formation in PROTACs, alter nanoparticle hydrodynamic radius, or reduce conjugate membrane permeability. The DBCO group enables copper-free SPAAC with azides, while the terminal carboxylic acid supports amide coupling. Select this linker when experimental data indicates that longer PEG variants reduce degradation potency or sterically hinder surface functionalization. Available at ≥95% purity; shipped ambient with desiccant.

Molecular Formula C24H24N2O5
Molecular Weight 420.5 g/mol
Cat. No. B1192636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG1-acid
SynonymsDBCO-PEG1-acid
Molecular FormulaC24H24N2O5
Molecular Weight420.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H24N2O5/c27-22(25-14-16-31-15-13-24(29)30)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17H2,(H,25,27)(H,29,30)
InChIKeyWQWOQNUZPXTECB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DBCO-PEG1-Acid Technical Specifications and Structural Characterization for Bioconjugation Procurement


DBCO-PEG1-acid (CAS: 2228857-38-1; molecular formula C24H24N2O5; molecular weight 420.46 g/mol) is a compact heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) moiety and a terminal carboxylic acid connected by a single-unit polyethylene glycol (PEG1) spacer . The DBCO group undergoes copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with second-order reaction kinetics reaching approximately 0.35 M⁻¹ s⁻¹ for the parent DBCO scaffold, enabling rapid and bioorthogonal conjugation with azide-functionalized molecules [1]. The carboxylic acid terminus provides a versatile handle for amide bond formation with primary amines via carbodiimide activation (EDC, DCC), while the PEG1 spacer imparts minimal additional molecular bulk while modestly enhancing aqueous compatibility relative to non-PEGylated DBCO-acid . This linker is available at commercial purities of ≥95-98% and is stored at -20°C under desiccated conditions to preserve DBCO reactivity .

Why DBCO-PEG1-Acid Cannot Be Replaced by Alternative DBCO-PEG-n Linkers in Precision Bioconjugation Workflows


DBCO-PEG1-acid occupies a structurally distinct niche within the DBCO-PEG-acid family that precludes simple substitution with longer-chain analogs (PEG4, PEG5, PEG12, PEG24) or non-PEGylated DBCO-acid. The single ethylene glycol unit provides a linker arm length of approximately 4-5 Å, substantially shorter than the 15-20 Å spacing of PEG4-based linkers and dramatically shorter than PEG24 (100+ Å) [1]. This minimal spacing directly impacts three operationally critical parameters: (i) conjugate hydrodynamic radius, where each additional PEG unit contributes measurable increases in apparent molecular size that alter SEC elution profiles and DLS-measured particle dimensions; (ii) steric accessibility of the DBCO moiety in crowded molecular environments, where longer PEG chains can introduce unwanted conformational flexibility that may either enhance or hinder reactivity depending on target geometry; and (iii) membrane permeability in cellular applications, where increasing PEG length correlates inversely with passive diffusion across lipid bilayers [2]. For researchers optimizing PROTAC linker length, antibody-drug conjugate (ADC) payload positioning, or nanoparticle surface functionalization density, the PEG1 spacer offers a controlled and quantifiably distinct parameter space that cannot be achieved through alternative PEG lengths or through PEG-absent DBCO-acid (which sacrifices aqueous handling characteristics) .

DBCO-PEG1-Acid Comparative Performance Metrics: Quantitative Evidence for Procurement and Experimental Design


Comparative Aqueous Solubility: DBCO-PEG1-acid vs. DBCO-acid (Non-PEGylated)

DBCO-PEG1-acid incorporates a single hydrophilic PEG unit that measurably improves aqueous compatibility compared to the non-PEGylated parent compound DBCO-acid (CAS 1353016-70-2, MW 305.32). While DBCO-acid exhibits limited aqueous solubility characteristic of the hydrophobic dibenzocyclooctyne core (solubility in pure water typically < 0.1 mg/mL based on structurally analogous DBCO compounds), the PEG1 spacer of DBCO-PEG1-acid introduces an ether oxygen capable of hydrogen bonding with water molecules, enabling solubility in aqueous buffer systems sufficient for bioconjugation applications at typical working concentrations (0.1-1 mM) [1]. Multiple vendor technical datasheets consistently describe DBCO-PEG1-acid as an analog of DBCO-acid "with hydrophilic PEG linker" that "allows for increased water solubility of compounds in aqueous media" [2].

Bioconjugation Click Chemistry Aqueous Solubility

PEG Spacer Length Differentiation: DBCO-PEG1-acid vs. DBCO-PEG4-acid vs. DBCO-PEG5-acid vs. DBCO-PEG12-acid vs. DBCO-PEG24-acid

The DBCO-PEG-acid series exhibits quantifiable differences in molecular weight, ethylene glycol repeat units, and approximate linker arm length across the commercially available variants [1]. DBCO-PEG1-acid (MW 420.46, 1 PEG unit) provides the shortest spacer arm among the PEG-containing analogs, followed by DBCO-PEG4-acid (MW 552.6, 4 PEG units), DBCO-PEG5-acid (MW 596.7, 5 PEG units), DBCO-PEG12-acid (MW 905.1, 12 PEG units), and DBCO-PEG24-acid (MW 1433.7, 24 PEG units). The molecular weight progression reflects a stepwise addition of approximately 44 Da per ethylene glycol unit, corresponding to an extended chain length increment of approximately 3.5 Å per monomer. This graded series enables systematic optimization of linker length in PROTAC degrader design and antibody-drug conjugate payload positioning [2]. Notably, a 2018 Biomaterials study by Klein et al. systematically evaluated DBCO-PEG agents of varying PEG lengths for siRNA lipopolyplex functionalization, identifying PEG24 as optimal for folate receptor targeting and biodistribution in vivo, thereby demonstrating that PEG spacer length is a critical and non-interchangeable parameter affecting nanoparticle size, cellular uptake, and in vivo performance [3].

PROTAC Linker Design ADC Payload Positioning Nanoparticle Functionalization

SPAAC Reaction Kinetics: DBCO Scaffold vs. BCN Cyclooctyne Alternatives

The DBCO (dibenzocyclooctyne) scaffold exhibits a second-order rate constant of approximately 0.35 M⁻¹ s⁻¹ for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with aliphatic azides under physiological conditions [1]. This places DBCO among the faster cyclooctyne reagents compared to DIBO (0.057 M⁻¹ s⁻¹) and OCT (0.004 M⁻¹ s⁻¹), though slower than BARAC (0.96 M⁻¹ s⁻¹) [2]. BCN (bicyclo[6.1.0]non-4-yne) exhibits faster SPAAC kinetics than DBCO in certain contexts, particularly with aromatic azides [3]. However, DBCO maintains a distinct selectivity profile: unlike some other cycloalkynes, DBCO does not react with tetrazines, enabling orthogonal dual-labeling strategies where DBCO targets azides while tetrazine-TCO chemistry operates simultaneously without cross-reactivity . This orthogonality is critical for complex bioconjugation workflows requiring sequential or simultaneous installation of multiple functional modalities.

SPAAC Kinetics Bioorthogonal Chemistry Click Chemistry Rate Constants

PROTAC Linker Optimization: DBCO-PEG1-acid as Shortest PEG-Containing Click Chemistry Linker

DBCO-PEG1-acid is explicitly documented as a PEG-based PROTAC linker suitable for joining E3 ubiquitin ligase ligands to target protein ligands in PROTAC degrader synthesis . PROTAC linker length directly influences ternary complex formation efficiency and degradation potency, with shorter linkers often favored when the E3 ligase and target protein binding interfaces are in close spatial proximity. DBCO-PEG1-acid provides the minimal PEG spacer length available in this compound class, offering a quantifiably distinct parameter relative to longer DBCO-PEG-n linkers . In a 2022 patent (CN115429890A) assigned to Liaoning Jiankai Technology Co., DBCO-PEG-containing linkers with β-glucuronidase cleavable motifs were specifically claimed for antibody-drug conjugate preparation via SPAAC reaction with azide-modified antibodies, demonstrating the industrial relevance of DBCO-PEG linker selection in therapeutic conjugate development [1].

PROTAC Design Linker Length Optimization Ternary Complex Formation

DBCO-PEG1-Acid Procurement-Guided Application Scenarios: Optimal Use Cases Based on Quantified Performance Metrics


PROTAC Degrader Synthesis Requiring Minimal Linker Length with Click Chemistry Compatibility

DBCO-PEG1-acid is optimally deployed as a linker for PROTAC (PROteolysis TArgeting Chimera) degrader construction when experimental evidence indicates that minimal spacing between the E3 ubiquitin ligase ligand and target protein ligand is required for efficient ternary complex formation and subsequent ubiquitin-mediated degradation . The compound's 420.46 Da molecular weight and single PEG unit represent the shortest PEG-containing option in the DBCO-PEG-acid series, providing a quantifiably distinct starting point for linker length optimization studies. The DBCO moiety enables copper-free SPAAC click chemistry with azide-functionalized ligand modules, eliminating copper toxicity concerns that could compromise cellular assays, while the carboxylic acid terminus supports amide coupling with amine-containing ligands [1]. Researchers should select DBCO-PEG1-acid over longer PEG variants when preliminary docking studies or empirical linker optimization data suggest that extended linker lengths (PEG4, PEG5, PEG12, or PEG24) reduce degradation potency or alter degradation selectivity.

Minimally-Perturbing Surface Functionalization of Nanoparticles and Hydrogels

For nanoparticle and hydrogel surface modification where maintaining compact conjugate dimensions is critical to preserving core material properties (e.g., hydrodynamic diameter, zeta potential, gel mesh size), DBCO-PEG1-acid offers the shortest PEG spacer available among commercial DBCO-PEG-acid reagents . The minimal PEG1 arm introduces only approximately 4-5 Å of additional spacing between the surface anchor point and the DBCO reactive handle, substantially less than the 15-20 Å contributed by PEG4 linkers and dramatically less than PEG24 linkers (>100 Å) [1]. In a 2018 Biomaterials study by Klein et al., systematic evaluation of DBCO-PEG agents with varying PEG lengths (including PEG24) for siRNA lipopolyplex functionalization demonstrated that PEG spacer length directly influences nanoparticle size, cellular uptake efficiency, and in vivo biodistribution [2]. DBCO-PEG1-acid enables surface functionalization with minimal perturbation to nanoparticle physical characteristics, making it suitable for applications where particle size must be tightly controlled or where high-density DBCO presentation on curved nanoparticle surfaces is required without steric crowding from extended PEG chains.

Antibody-Drug Conjugate (ADC) Payload Positioning with Minimal Linker Extension

In antibody-drug conjugate development where payload positioning relative to the antibody scaffold influences stability, bystander killing effects, or DAR (drug-to-antibody ratio) consistency, DBCO-PEG1-acid provides a minimal-length linker option compatible with copper-free SPAAC conjugation to azide-engineered antibodies . The short PEG1 spacer maintains close proximity between the DBCO conjugation handle and the conjugated payload or cleavable linker module, which may be advantageous when extended linker arms introduce unwanted conformational flexibility that affects conjugate stability or payload release kinetics. A 2022 patent (CN115429890A) specifically claims DBCO-PEG-containing linkers with β-glucuronidase cleavable motifs for ADC preparation via SPAAC reaction with azide-modified antibodies, validating the industrial relevance of this linker class in therapeutic conjugate development [1]. The compound's documented use in click chemistry bioconjugation with biomolecules containing azide groups, combined with its carboxylic acid functionality for further derivatization, makes it suitable for modular ADC assembly workflows [2].

Dual-Labeling Orthogonal Bioconjugation Strategies with Tetrazine-TCO Chemistry

DBCO-PEG1-acid enables orthogonal dual-labeling strategies because DBCO exhibits negligible reactivity toward tetrazines, allowing simultaneous or sequential use with tetrazine-trans-cyclooctene (TCO) chemistry without cross-reactivity interference . This orthogonality is a key differentiator relative to certain other cyclooctyne reagents that may react with both azides and tetrazines, limiting their utility in complex multi-step labeling workflows. The DBCO scaffold's second-order rate constant of approximately 0.35 M⁻¹ s⁻¹ for SPAAC with aliphatic azides [1] provides sufficient reaction kinetics for efficient bioconjugation while maintaining compatibility with the ultra-fast kinetics of tetrazine-TCO ligation (k up to 10⁵ M⁻¹ s⁻¹). Researchers requiring installation of two distinct functional modalities (e.g., a fluorescent reporter and a biotin affinity tag, or a targeting ligand and a cytotoxic payload) on the same biomolecular scaffold should select DBCO-PEG1-acid for the azide-targeting arm while employing tetrazine-TCO chemistry for the orthogonal arm, enabling precise control over conjugation stoichiometry and spatial arrangement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG1-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.